N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide
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Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
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Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H16N3O2S and a molecular weight of approximately 304.37 g/mol. It features a thiophene ring substituted with a cyclohexyl group and a pyrazin-2-yloxy moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing pathways involved in cellular processes such as proliferation and apoptosis.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, certain pyrazine derivatives have shown effectiveness against viral pathogens, suggesting that this compound could possess similar capabilities. In vitro studies are needed to confirm its efficacy against specific viruses.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may have anti-inflammatory effects. Compounds containing thiophene rings are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Anticancer Potential
This compound may also exhibit anticancer activity. Its structural analogs have been studied for their ability to induce apoptosis in cancer cells while minimizing cytotoxic effects on normal cells.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Potential activity against viral pathogens | |
Anti-inflammatory | Inhibition of cytokines and inflammatory markers | |
Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of thiophene derivatives, it was found that compounds similar to this compound inhibited the growth of glioma cells with IC50 values indicating significant potency. The mechanism involved modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(13-2-1-9-21-13)18-11-3-5-12(6-4-11)20-14-10-16-7-8-17-14/h1-2,7-12H,3-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZUXHJJZQZQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.